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Compound of Interest

Compound Name: Homocarnosine sulphate

CAS No.: 19841-48-6

Cat. No.: B1633747

Get Quote

Introduction & Biological Relevance
Homocarnosine ( γ -aminobutyryl-L-histidine) is an endogenous, brain-specific dipeptide

composed of γ -aminobutyric acid (GABA) and L-histidine[1]. Acting as an inhibitory

neuromodulator in GABAergic neurons, its concentration in the human brain and cerebrospinal

fluid serves as a critical biomarker for various neurological and seizure-related conditions[1]. In

pharmaceutical and biochemical research, homocarnosine is frequently synthesized and

isolated as a sulphate salt to enhance its solid-state stability.

High-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold

standard for verifying the structural integrity, purity, and protonation state of homocarnosine
sulphate[2]. This application note provides a comprehensive, self-validating protocol for the 1H

NMR characterization of homocarnosine sulphate, detailing the mechanistic rationale behind

experimental design and spectral interpretation.

Mechanistic Insights: The Sulphate Counterion
Effect
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When characterizing homocarnosine sulphate via 1H NMR in deuterium oxide (D 2​O),

researchers must account for the profound causal effect the sulphate counterion has on the

chemical shifts of the molecule[2].

Unlike the neutral zwitterionic form of homocarnosine, dissolving the sulphate salt in unbuffered

D 2​O naturally lowers the pH of the solution (pD ~ 3.0 - 4.0).

Protonation State: The imidazole ring of the histidine residue possesses a pKa of

approximately 6.0–6.8[2]. In the unbuffered sulphate salt solution, the imidazole nitrogen

atoms become fully protonated.

Chemical Shift Causality: This protonation withdraws electron density from the aromatic ring,

significantly deshielding the C2-H and C4-H protons. Consequently, the C2-H proton shifts

downfield from its physiological pH position of ~8.02 ppm[3] to approximately ~8.6 ppm, and

the C4-H proton shifts from ~7.05 ppm[3] to ~7.3 ppm. The primary amine of the GABA

moiety also remains fully protonated (-NH 3+​), stabilizing the chemical shifts of the adjacent

γ -CH 2​protons at ~3.0 ppm[4].

Understanding this causality is critical; failure to account for the acidic shift caused by the

sulphate counterion often leads to misassignment of the imidazole protons or false

assumptions regarding sample impurity.

Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol utilizes 4,4-dimethyl-4-

silapentane-1-sulfonic acid (DSS) as an internal standard[4]. The protocol is designed to be

self-validating: the quantitative integration of the non-exchangeable protons must yield an exact

stoichiometric ratio of 1:1:1:2:2:2:2, confirming both molecular identity and the absence of co-

eluting impurities.

Sample Preparation
Weighing: Accurately weigh 5.0 mg of the Homocarnosine sulphate reference standard to

avoid concentration-dependent aggregation.

Solvation: Dissolve the powder in 600 μ L of high-purity D 2​O (99.9% isotopic purity)[4]. Do

not add buffer if the goal is to characterize the native sulphate salt form.
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Internal Standard Addition: Add 5 μ L of a 10 mM DSS solution in D 2​O. DSS is preferred

over TMS in aqueous solutions as it provides a reliable chemical shift reference at exactly

0.00 ppm[4].

Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube,

ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters
Instrument: 600 MHz NMR Spectrometer equipped with a 5 mm inverse-configuration probe.

Temperature: 298 K (25 °C).

Pulse Sequence: Standard 1D proton pulse-acquire sequence (zg30). If the residual water

peak is excessively broad, apply a presaturation pulse sequence (zgpr) targeting the HDO

signal at ~4.79 ppm.

Spectral Width: 12 ppm (Ensures the downfield C2-H imidazole proton is captured without

folding).

Number of Scans (NS): 64 scans to ensure a high signal-to-noise ratio (SNR > 100:1)[4].

Relaxation Delay (D1): 5.0 seconds. Critical Step: A long D1 ensures complete longitudinal

relaxation (T1) of all protons, which is strictly required for accurate quantitative integration.

Spectral Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier

Transformation to optimize the SNR without sacrificing resolution.

Manually phase the spectrum (zero- and first-order) and apply a polynomial baseline

correction.

Calibrate the chemical shift axis by setting the DSS trimethylsilyl singlet to exactly 0.00

ppm[4].

Integrate the peaks, normalizing the downfield C2-H singlet to an integral value of 1.00.
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Quantitative Data: 1H NMR Assignments
The following table summarizes the expected 1H NMR assignments for Homocarnosine
sulphate in unbuffered D 2​O.

Proton
Environment

Moiety Multiplicity
Expected
Chemical Shift
( δ , ppm)

Integration
Ratio

C2-H (Imidazole) Histidine Singlet (s) 8.55 - 8.65 1H

C4-H (Imidazole) Histidine Singlet (s) 7.25 - 7.35 1H

α -CH Histidine
Doublet of

doublets (dd)
4.45 - 4.55 1H

β -CH 2​ Histidine Multiplet (m) 3.10 - 3.25 2H

γ -CH 2​ GABA Triplet (t) 2.95 - 3.05 2H

α -CH 2​ GABA Triplet (t) 2.30 - 2.40 2H

β -CH 2​ GABA Quintet (p) 1.80 - 1.95 2H

(Note: Exchangeable protons such as -NH, -NH 3+​, and -COOH undergo rapid exchange with

the D 2​O solvent and will not be visible in the spectrum. The residual HDO peak will appear at

approximately 4.79 ppm.)
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Sample Preparation
Homocarnosine Sulphate in D2O + DSS

1H NMR Acquisition
600 MHz, 298 K, 64 Scans

Spectral Processing
FT, Phase Correction, DSS Calibration

Identify Imidazole Protons
(C2-H ~8.6 ppm, C4-H ~7.3 ppm)

Identify GABA Protons
(α, β, γ Aliphatic Chain)

Identify Histidine Protons
(α-CH, β-CH2)

Structural Validation
Confirm 1:1:1:2:2:2:2 Integration Ratio

Click to download full resolution via product page

Step-by-step logical workflow for the 1H NMR characterization and structural validation of

Homocarnosine sulphate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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